![molecular formula C11H19N B12878014 3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine is a nitrogen-containing heterocyclic compound It is part of the azepine family, which is known for its seven-membered ring structure containing one nitrogen atom
準備方法
The synthesis of 3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine typically involves cyclization reactions. One common method is the ring expansion of smaller cyclic compounds, such as pyrrolidine or piperidine derivatives, using various reagents and conditions. For example, the cyclization can be achieved through thermal, photochemical, or microwave irradiation methods . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency.
化学反応の分析
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule, using reagents such as alkyl halides or acyl chlorides.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
科学的研究の応用
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
作用機序
The mechanism of action of 3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s nitrogen atom can participate in hydrogen bonding or coordination with metal ions, influencing its reactivity and interactions with other molecules .
類似化合物との比較
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine can be compared with other similar compounds, such as:
Azepine: A seven-membered ring with one nitrogen atom, but without the additional methano bridge.
Pyrrolidine: A five-membered ring with one nitrogen atom, which can be a precursor for the synthesis of azepine derivatives.
Piperidine: A six-membered ring with one nitrogen atom, another precursor for azepine synthesis.
特性
分子式 |
C11H19N |
|---|---|
分子量 |
165.27 g/mol |
IUPAC名 |
3-methyl-2-azatricyclo[6.2.1.02,6]undecane |
InChI |
InChI=1S/C11H19N/c1-8-2-4-10-6-9-3-5-11(7-9)12(8)10/h8-11H,2-7H2,1H3 |
InChIキー |
ZWPOGJRGJWKALA-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2N1C3CCC(C2)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


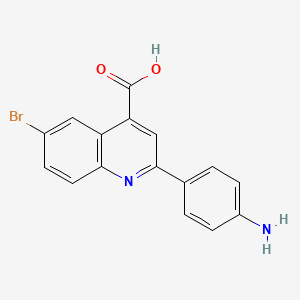

![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
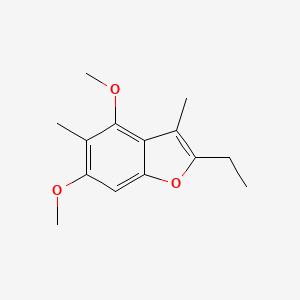
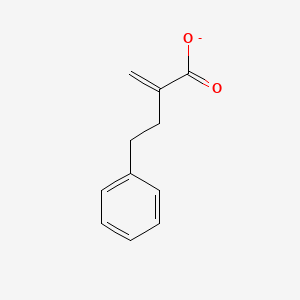
![4-Amino-1H-benzo[d][1,2,3]triazol-7-ol](/img/structure/B12877962.png)
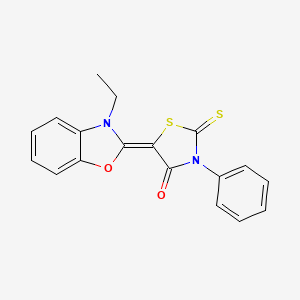
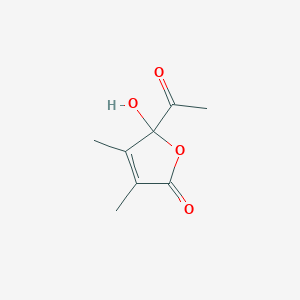
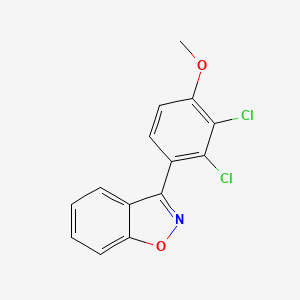
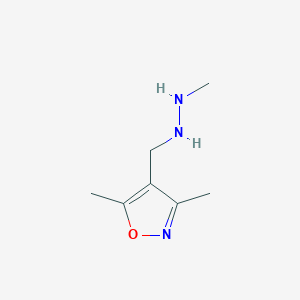
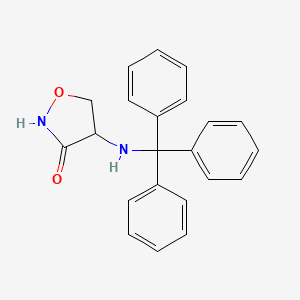
![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)

